![molecular formula C5H8ClN7O B1384593 2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride CAS No. 1461705-80-5](/img/structure/B1384593.png)
2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride
Overview
Description
“2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride” is a chemical compound with the molecular formula C5H8ClN7O . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride” can be represented by the InChI string:InChI=1S/C5H7N7O/c6-4-9-2-1 (3 (13)11-4)8-5 (10-2)12-7/h7H2, (H5,6,8,9,10,11,12,13)
. The Canonical SMILES representation is C12=C (N=C (NC1=O)N)N=C (N2)NN
. Physical And Chemical Properties Analysis
The molecular weight of “2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride” is 181.16 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 134 Ų .Scientific Research Applications
Synthesis Methods
A novel strategy for synthesizing a variety of substituted purines, including compounds structurally similar to 2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride, was developed. This method involves annulation reactions starting from 5-aminoimidazole-4-carbonitriles, offering a rapid way to obtain a diverse array of purines (Bollier et al., 2018).
An efficient synthesis process for 6,9-disubstituted purin-8-ones has been established, involving a copper-catalyzed coupling/cyclization reaction with amines, followed by a microwave-assisted amination procedure. This method provides a viable approach for synthesizing compounds related to 2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride (Zhong & Sun, 2010).
Chemical Transformations and Reactions
Research on 2-amino-9-benzyl-6-chloro-9H-purine highlighted its hydrolysis and alcoholysis reactions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). Such studies provide insights into the behavior of similar purine compounds under different chemical conditions (Linn, McLean, & Kelley, 1994).
The use of phosphorus pentoxide in organic synthesis, particularly in the synthesis of 9-aryl-9H-purin-6-amines, offers a perspective on the potential reactivity and applications of related purine derivatives (El-bayouki, Nielsen, & Pedersen, 1985).
Structural Analysis and Molecular Docking
- A study on 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate using vibrational spectroscopy, molecular docking, and reactive site analysis provides valuable information on the structural and electronic properties of purine derivatives, which can be relevant for understanding the characteristics of 2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride (Rizwana et al., 2020).
Mechanism of Action
Beyond the pharmaceutical realm, “2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride” finds its place as a valuable reagent in the world of chemical synthesis . Its distinct chemical properties and reactivity allow chemists to explore the creation of novel compounds with tailored characteristics .
properties
IUPAC Name |
2-amino-8-hydrazinyl-1,7-dihydropurin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7O.ClH/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7;/h7H2,(H5,6,8,9,10,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKBYHPJHUAOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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